Product packaging for Acetylisoniazid-d4(Cat. No.:)

Acetylisoniazid-d4

Cat. No.: B583487
M. Wt: 183.20 g/mol
InChI Key: CVBGNAKQQUWBQV-QFFDRWTDSA-N
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Description

Contextualization within Isoniazid (B1672263) Metabolite Research

Isoniazid is a cornerstone in the treatment of tuberculosis. frontiersin.org Its efficacy is, however, influenced by its metabolic pathway. The primary route of Isoniazid metabolism in humans is acetylation, a reaction catalyzed by the N-acetyltransferase 2 (NAT2) enzyme, to form Acetyl Isoniazid. nih.govmdpi.com The activity of the NAT2 enzyme is genetically determined, leading to significant inter-individual variations in the rate of Isoniazid metabolism. nih.gov This results in three distinct phenotypes: fast, intermediate, and slow acetylators.

The rate of acetylation has profound implications for both the therapeutic efficacy and the potential for adverse effects of Isoniazid. Slow acetylators may have higher plasma concentrations of the parent drug, which can enhance its anti-tuberculosis activity but also increases the risk of toxicity. Conversely, fast acetylators may have lower plasma concentrations, potentially leading to sub-optimal therapeutic outcomes. nih.gov Acetyl Isoniazid itself is further metabolized into other compounds, some of which are implicated in Isoniazid-induced hepatotoxicity. nih.govnih.gov

Given the critical role of acetylation in the pharmacology of Isoniazid, accurate measurement of Acetyl Isoniazid in biological fluids is paramount for pharmacokinetic studies, therapeutic drug monitoring, and research into the mechanisms of Isoniazid toxicity.

Significance of Deuterated Analogues in Chemical Biology and Pharmaceutical Sciences

Deuterated analogues, such as Acetyl Isoniazid-d4 (B563161), are compounds in which one or more hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612). This substitution does not significantly alter the chemical properties of the molecule, but it does impart a greater mass. This mass difference is the cornerstone of their utility in a variety of scientific applications.

One of the most significant applications of deuterated compounds is in mass spectrometry-based analytical methods. When used as an internal standard, a known quantity of the deuterated analogue is added to a biological sample. During analysis, the deuterated and non-deuterated compounds co-elute but are distinguishable by their different mass-to-charge ratios. This allows for precise and accurate quantification of the analyte of interest, as it corrects for any loss of sample during preparation and variations in instrument response.

Furthermore, the replacement of hydrogen with deuterium can lead to a phenomenon known as the "kinetic isotope effect." The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down the rate of metabolic reactions that involve the cleavage of this bond. This property is exploited in drug development to create "deuterated drugs" with improved pharmacokinetic profiles, such as a longer half-life and reduced formation of toxic metabolites.

Overview of Key Research Areas Utilizing Acetyl Isoniazid-d4

The primary application of Acetyl Isoniazid-d4 is as an internal standard in the quantitative analysis of Acetyl Isoniazid in biological matrices. This is particularly crucial in pharmacokinetic studies that aim to understand the absorption, distribution, metabolism, and excretion of Isoniazid.

Pharmacokinetic and Metabolite Studies:

In numerous studies, Acetyl Isoniazid-d4 has been instrumental in the development and validation of sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the simultaneous determination of Isoniazid and its metabolites in plasma and urine. oup.comnih.govresearchgate.net These methods are essential for characterizing the pharmacokinetic profiles of Isoniazid in different patient populations and for investigating the influence of genetic polymorphisms in NAT2 on drug metabolism.

A study aimed at developing a population pharmacokinetic model for Isoniazid and its metabolites utilized Acetyl Isoniazid-d4 as an internal standard to accurately measure plasma concentrations of Acetyl Isoniazid. nih.gov This research provided valuable insights into the variability of Isoniazid metabolism and the impact of NAT2 phenotypes on drug clearance. nih.gov

Therapeutic Drug Monitoring and Adherence Studies:

Accurate measurement of drug and metabolite levels is also critical for therapeutic drug monitoring to ensure optimal dosing and minimize toxicity. In the context of tuberculosis treatment, monitoring Isoniazid and Acetyl Isoniazid levels can help in assessing patient adherence to therapy. A validated LC-MS/MS assay using Acetyl Isoniazid-d4 as an internal standard was developed to quantify Acetyl Isoniazid in urine as a marker of Isoniazid intake. oup.combibliomed.org

The following interactive data table summarizes the application of Acetyl Isoniazid-d4 in a selection of research studies:

Research AreaAnalytical MethodBiological MatrixKey FindingsReference
PharmacokineticsLC-MS/MSPlasmaDeveloped a population pharmacokinetic model for Isoniazid and its metabolites, highlighting the significant impact of NAT2 genotype on drug clearance. nih.gov
Therapeutic Drug MonitoringLC-MS/MSUrineValidated a method for quantifying Acetyl Isoniazid to monitor adherence to Isoniazid preventative therapy. oup.combibliomed.org
Drug-Drug Interaction StudiesLC-MS/MSPlasmaInvestigated the effect of efavirenz-based antiretroviral therapy on the pharmacokinetics of Isoniazid and Acetyl Isoniazid in TB/HIV co-infected patients. researchgate.net
Metabolite QuantificationLC-MS/MSPlasmaDeveloped a method for the simultaneous determination of four first-line anti-tuberculosis drugs and Acetyl Isoniazid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3O2 B583487 Acetylisoniazid-d4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-acetyl-2,3,5,6-tetradeuteriopyridine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c1-6(12)10-11-8(13)7-2-4-9-5-3-7/h2-5H,1H3,(H,10,12)(H,11,13)/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBGNAKQQUWBQV-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=O)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(N=C(C(=C1C(=O)NNC(=O)C)[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Derivatization Strategies for Isotopic Labeling of Acetyl Isoniazid D4

Methodologies for Deuterium (B1214612) Incorporation

The introduction of deuterium into the Acetyl Isoniazid (B1672263) structure is strategically focused on the pyridine (B92270) ring to minimize the potential for isotopic exchange under physiological conditions. The most common and stable labeling pattern is N'-Acetylisonicotinohydrazide-2,3,5,6-d4, where all four hydrogens on the pyridine ring are replaced with deuterium.

Several methodologies can be employed for the incorporation of deuterium into the pyridine moiety. One effective approach involves the use of a deuterated precursor, such as Isonicotinic acid-d4. This isotopically labeled starting material can then be carried through the synthetic sequence to yield the final deuterated product.

Another prevalent method is the direct hydrogen-deuterium (H/D) exchange on the pyridine ring or a suitable precursor. This can be achieved through various catalytic methods. For instance, transition metal-catalyzed H/D exchange reactions, utilizing catalysts like palladium on carbon (Pd/C) in the presence of a deuterium source such as deuterium oxide (D₂O) or deuterium gas (D₂), can facilitate the exchange of aromatic protons with deuterium atoms. Base-catalyzed H/D exchange reactions have also been reported for the deuteration of pyridine derivatives, often requiring elevated temperatures and strong bases in a deuterated solvent.

Precursor Compounds and Reaction Pathways for Acetyl Isoniazid-d4 (B563161) Synthesis

The synthesis of Acetyl Isoniazid-d4 typically proceeds through a two-step reaction pathway involving the formation of the deuterated isoniazid precursor followed by its acetylation.

Step 1: Synthesis of Isoniazid-d4

The primary precursor for the synthesis of Acetyl Isoniazid-d4 is Isoniazid-d4. A common route to Isoniazid-d4 involves the reaction of deuterated isonicotinic acid (Isonicotinic acid-d4) or its ester derivative (e.g., ethyl isonicotinate-d4) with hydrazine (B178648) hydrate (B1144303). The reaction of ethyl isonicotinate-d4 with hydrazine hydrate is often preferred as it can proceed under milder conditions and may lead to higher yields compared to the direct reaction with the carboxylic acid.

Step 2: Acetylation of Isoniazid-d4

Once Isoniazid-d4 is synthesized and purified, the final step is the acetylation of the terminal nitrogen of the hydrazide group. This is typically achieved by reacting Isoniazid-d4 with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. The reaction is generally carried out in a suitable solvent and may be performed at a slightly elevated temperature to ensure complete conversion. Careful control of the reaction conditions is necessary to prevent side reactions, such as the formation of diacetylated products.

Purification and Characterization Techniques for Labeled Compounds in Research

To be utilized as a research standard, Acetyl Isoniazid-d4 must be of high chemical and isotopic purity. This necessitates rigorous purification and comprehensive characterization.

Spectroscopic Analyses for Isotopic Enrichment Assessment

Spectroscopic techniques are paramount in confirming the successful incorporation of deuterium and quantifying the level of isotopic enrichment.

Mass Spectrometry (MS): Mass spectrometry is a primary tool for determining the molecular weight of the synthesized compound and assessing the degree of deuteration. High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, confirming the elemental composition. By comparing the mass spectrum of the deuterated compound with its non-deuterated analog, the number of incorporated deuterium atoms can be confirmed. The relative intensities of the isotopic peaks can be used to calculate the percentage of isotopic enrichment. For Acetyl Isoniazid-d4, the molecular ion peak should be observed at m/z 183.2, corresponding to the incorporation of four deuterium atoms.

¹H NMR: In the ¹H NMR spectrum of highly enriched Acetyl Isoniazid-d4, the signals corresponding to the protons on the pyridine ring (typically observed around δ 7.8 and 8.8 ppm in the non-deuterated compound) will be significantly diminished or absent. The presence of residual proton signals at these positions can be used to estimate the isotopic purity.

²H NMR (Deuterium NMR): ²H NMR is a direct method to observe the incorporated deuterium atoms. A peak in the ²H NMR spectrum confirms the presence of deuterium, and the chemical shift provides information about its chemical environment, which should correspond to the aromatic region of the pyridine ring.

¹³C NMR: The ¹³C NMR spectrum can also provide evidence of deuteration. The carbon atoms attached to deuterium will exhibit a characteristic splitting pattern (a triplet for a C-D bond) and a shift in their resonance compared to the corresponding C-H signals.

Spectroscopic Technique Parameter Expected Observation for Acetyl Isoniazid-d4
Mass Spectrometry (MS)Molecular Ion (M+H)⁺m/z ≈ 184.1 (confirming C₈H₅D₄N₃O₂)
¹H NMRPyridine Ring ProtonsSignificant reduction or absence of signals at ~δ 7.8 and 8.8 ppm
²H NMRPyridine Ring DeuteronsSignal in the aromatic region corresponding to the pyridine-d₄ moiety
¹³C NMRPyridine Ring CarbonsSplitting of C-D signals and upfield shift compared to C-H signals

Chromatographic Purity Evaluation for Research Standards

Chromatographic methods are essential for the purification of the final product and for determining its chemical purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for both the purification and purity analysis of pharmaceutical compounds. For the purification of Acetyl Isoniazid-d4, a preparative HPLC system with a suitable stationary phase (e.g., C8 or C18) can be employed. For purity analysis, an analytical HPLC method is developed and validated. A common approach involves using a reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The purity is determined by integrating the peak area of the main compound and any impurities detected, typically by UV absorbance at a specific wavelength (e.g., 274 nm).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS provides a highly sensitive and selective method for the quantification and confirmation of the identity of Acetyl Isoniazid-d4. This technique is particularly useful for bioanalytical applications where the compound is present in complex matrices. A validated LC-MS/MS method would involve specific precursor-to-product ion transitions for both Acetyl Isoniazid-d4 and its non-deuterated counterpart, allowing for accurate quantification.

Chromatographic Technique Column Mobile Phase (Example) Detection Purpose
HPLC Reversed-phase C8 or C18Water/Methanol (B129727) (85:15)UV at 274 nmPurification and Chemical Purity Assessment
LC-MS/MS Atlantis T3 or equivalent5 mM Ammonium Acetate (B1210297) / AcetonitrileMS/MS (MRM mode)High-sensitivity quantification and identity confirmation

The successful synthesis and rigorous characterization of Acetyl Isoniazid-d4, employing these advanced analytical techniques, ensures its suitability as a high-quality internal standard for research applications.

Advanced Analytical Methodologies and Applications Employing Acetyl Isoniazid D4 As a Stable Isotope Internal Standard

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Quantitation

The application of LC-MS/MS for the quantification of Acetyl Isoniazid (B1672263), with Acetyl Isoniazid-d4 (B563161) as an internal standard, offers high sensitivity, selectivity, and throughput. Method development focuses on optimizing each stage of the analytical process to achieve robust and reproducible results.

Chromatographic Separation Techniques (e.g., Reversed-Phase HPLC)

Effective chromatographic separation is paramount to distinguish Acetyl Isoniazid from matrix components and potential interfering substances. Reversed-phase high-performance liquid chromatography (HPLC) is a widely adopted technique for this purpose. Studies have utilized columns such as the Atlantis T3 analytical column (2.1 mm × 100 mm, 3 µm) nih.gov or Agilent Poroshell 120 EC-C18 (4.6 × 50mm, 2.7µm) uct.ac.za for separating Acetyl Isoniazid and its deuterated counterpart. Mobile phases typically consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate, often with formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile), employed under gradient elution to achieve optimal resolution and peak shape nih.govuct.ac.zamdpi.comrsu.lv. For instance, a mobile phase comprising 5 mM ammonium acetate and acetonitrile (B52724) (98:2, v/v) was used for isocratic elution at a flow rate of 0.250 mL/min, achieving separation within 5 minutes nih.gov. Retention times for Acetyl Isoniazid and Acetyl Isoniazid-d4 are typically in the range of 3-4 minutes nih.gov.

Mass Spectrometric Detection Parameters (e.g., Multiple Reaction Monitoring, Electrospray Ionization)

Mass spectrometry, specifically tandem mass spectrometry (MS/MS), provides the necessary selectivity and sensitivity for quantification. Electrospray ionization (ESI) in positive ion mode is commonly employed due to the basic nature of Acetyl Isoniazid nih.govacademicjournals.org. Optimized ESI parameters typically include a drying gas flow of 12 L/min, nebulizer pressure of 50 psi, drying gas temperature of 350°C, and capillary voltage around 4.5-5.5 kV academicjournals.orgjapsonline.com.

Multiple Reaction Monitoring (MRM) is the detection mode of choice, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For Acetyl Isoniazid, a common transition is from its protonated molecular ion [M+H]⁺ (m/z 180.0) to a characteristic product ion (m/z 138.1) nih.gov. Acetyl Isoniazid-d4, with its four deuterium (B1214612) atoms, would exhibit a precursor ion at m/z 184.1 and a corresponding product ion at m/z 125.0 nih.gov. The fragmentor voltage and collision energy are optimized for each transition to maximize signal intensity and selectivity nih.govacademicjournals.org. For example, fragmentor voltages might range from 80 V to 100 V, with collision energies optimized accordingly academicjournals.org.

Optimization of Sample Preparation Protocols (e.g., Protein Precipitation, Solid-Phase Extraction)

Efficient sample preparation is crucial to remove interfering biological matrix components and to efficiently transfer the analyte and internal standard into the LC-MS/MS system. Protein precipitation (PPT) using organic solvents like methanol or acetonitrile is a common and rapid method for plasma and urine samples nih.govuct.ac.zarsu.lvacademicjournals.orgoup.com. For instance, 200 µL of plasma was mixed with 400 µL of methanol, vortexed, and centrifuged academicjournals.org. Alternatively, solid-phase extraction (SPE) using polymeric reversed-phase cartridges (e.g., Strata X) has been employed to achieve cleaner extracts, particularly from urine samples nih.gov. SPE involves conditioning, loading, washing, and eluting the analytes, which can enhance selectivity and reduce matrix effects.

Methodological Validation for Bioanalytical Assays

Rigorous validation is essential to ensure the reliability and accuracy of the developed LC-MS/MS method for quantifying Acetyl Isoniazid. Validation parameters are typically assessed according to regulatory guidelines, such as those from the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) nih.govmdpi.comnih.govresearchgate.net.

Assessment of Linearity and Calibration Curve Performance

The linearity of the method is evaluated by constructing calibration curves using spiked blank matrices (e.g., plasma or urine) fortified with known concentrations of Acetyl Isoniazid and a constant concentration of Acetyl Isoniazid-d4. Calibration curves are typically generated by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. These curves are usually fitted using weighted linear regression (e.g., 1/x or 1/x² weighting) to account for potential heteroscedasticity nih.govuct.ac.zamdpi.com. Studies have demonstrated linear responses over wide concentration ranges, for example, from 0.234 to 30.0 µg/mL for Acetyl Isoniazid in urine nih.gov, with correlation coefficients (r²) consistently exceeding 0.998 academicjournals.org.

Evaluation of Analytical Sensitivity (Limits of Detection and Quantification)

Analytical sensitivity is determined by establishing the Lower Limit of Quantification (LLOQ) and, where applicable, the Limit of Detection (LOD). The LLOQ is defined as the lowest concentration at which the analyte can be reliably quantified with acceptable accuracy and precision. For Acetyl Isoniazid, LLOQs have been reported as low as 0.1 µg/mL in urine mdpi.com and 0.05 ng/mL in rat plasma nih.gov, with signal-to-noise ratios typically required to be ≥ 5 or ≥ 10, and accuracy and precision within ±20% nih.govmdpi.com.

Determination of Accuracy and Precision (Intra-day and Inter-day Variability)

The validation of bioanalytical methods is fundamental to ensuring the trustworthiness of scientific data. Acetyl Isoniazid-d4, as a stable isotope internal standard, plays a crucial role in achieving high accuracy and precision in the quantification of isoniazid and its metabolites. Accuracy, which measures the proximity of a measured value to the true value, and precision, reflecting the degree of agreement among repeated measurements, are typically evaluated using quality control (QC) samples at various concentration levels. Studies employing Acetyl Isoniazid-d4 have consistently demonstrated excellent performance in these critical validation parameters.

For instance, validated LC-MS/MS methods for quantifying isoniazid (INH) and acetyl-isoniazid (AcINH) in human urine, utilizing isoniazid-d4 and acetyl-isoniazid-d4 as internal standards, have shown robust results. Validation across multiple batches confirmed that accuracy and precision, assessed via peak area ratios, remained within acceptable limits, typically adhering to guidelines set by regulatory bodies like the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) researchgate.netnih.govnih.gov. Specifically, accuracy and precision for both INH and AcINH have been reported to be within ±15% at the lower limit of quantification (LLOQ) and within ±10% at other QC levels researchgate.netnih.govnih.gov. Another study analyzing INH in hair samples reported assay precision (% coefficient of variation, CV) and accuracy (relative error, RE%) for spiked samples to be below 15% plos.org. Similarly, a method for quantifying INH, AcINH, and isonicotinic acid (INA) in plasma reported intra- and inter-day precision values below 13.43% and accuracy ranging from 91.63% to 114.00% mdpi.com. These findings highlight the efficacy of Acetyl Isoniazid-d4 in ensuring dependable and reproducible quantitative outcomes.

Table 1: Summary of Accuracy and Precision Data for Isoniazid and Acetylisoniazid (B140540) Quantification

AnalyteValidation ParameterTypical Range/ValueReference
Isoniazid (INH)Intra-day Precision< 15% CV researchgate.netnih.govnih.govmdpi.comnih.govsphinxsai.comresearchgate.netjapsonline.com
Inter-day Precision< 15% CV researchgate.netnih.govnih.govmdpi.comnih.govsphinxsai.comresearchgate.netjapsonline.com
Accuracy85% - 115% mdpi.comresearchgate.net
Accuracy±15% RE plos.org
Acetylisoniazid (AcINH)Intra-day Precision< 15% CV researchgate.netnih.govnih.govmdpi.comnih.govsphinxsai.comresearchgate.netjapsonline.com
Inter-day Precision< 15% CV researchgate.netnih.govnih.govmdpi.comnih.govsphinxsai.comresearchgate.netjapsonline.com
Accuracy85% - 115% mdpi.comresearchgate.net
Accuracy±15% RE plos.org

Investigation of Matrix Effects and Analytical Recovery

Endogenous compounds present in biological matrices, such as plasma, serum, or urine, can influence the ionization efficiency of analytes in LC-MS/MS analysis, a phenomenon known as matrix effect. Stable isotope-labeled internal standards, including Acetyl Isoniazid-d4, are crucial for mitigating these effects. Due to their similar physicochemical properties and ionization behavior to the target analyte (non-deuterated acetylisoniazid), deuterated standards co-elute with the analyte and experience comparable matrix effects, thereby enabling accurate correction.

Table 2: Analytical Recovery and Matrix Effect Considerations

Analyte/StandardMatrix TypeReported Recovery (%)Matrix Effect (CV %)Reference
IsoniazidHair71-84 (overall 79.5%)N/A plos.org
AcetylisoniazidPlasma106.5N/A uct.ac.za
Multiple AnalytesPlasmaN/A<15% (reproducibility) nih.gov

Stability Profiling of Analytes in Biological Matrices for Research Purposes

Ensuring the stability of isoniazid and its metabolites in biological matrices throughout sample collection, storage, and analysis is paramount for accurate quantification. Acetyl Isoniazid-d4, as an internal standard, must also demonstrate stability under these conditions. Research has investigated the stability of INH and AcINH in various matrices and storage conditions.

For instance, stock solutions of INH and AcINH were found to be stable at approximately -80°C for 108 and 105 days, respectively. Both analytes remained stable for 3 hours at room temperature, on ice, and at 4°C, which is relevant for sample handling during collection and preparation nih.gov. Working solutions also exhibited stability for 88 days at -80°C nih.gov. In hair samples, extracts were stable for 1, 3, and 10 days at 25°C, 4°C, and -80°C, respectively plos.org. Isoniazid itself has shown some degradation at room temperature after 1 hour, emphasizing the importance of prompt processing or storage at low temperatures researchgate.netresearchgate.net. Plasma samples containing INH were stable at room temperature for 1 hour but not for 4 hours, and INH demonstrated good stability in the autosampler at 10°C for up to 72 hours researchgate.net. Long-term storage at -80°C is generally recommended for preserving both analytes and samples to prevent loss and ensure reliable results researchgate.net. The stability of the internal standard itself is implicitly assumed when it is used to correct for analyte losses or variations, provided it is stored and handled under conditions similar to those of the analytes.

Table 3: Stability of Isoniazid and Acetylisoniazid in Various Conditions

Analyte/ConditionStorage TemperatureDurationStability StatusReference
INH Stock Solution-80°C108 daysStable nih.gov
AcINH Stock Solution-80°C105 daysStable nih.gov
INH/AcINH Working Sol.-80°C88 daysStable nih.gov
INH/AcINH (Room Temp.)Room Temperature3 hoursStable nih.gov
INH/AcINH (On Ice)4°C3 hoursStable nih.gov
INH in Hair Extracts25°C1 dayStable plos.org
INH in Hair Extracts4°C3 daysStable plos.org
INH in Hair Extracts-80°C10 daysStable plos.org
INH in PlasmaRoom Temperature1 hourStable researchgate.net
INH in PlasmaRoom Temperature4 hoursUnstable (>10% loss) researchgate.net
INH in Autosampler10°C72 hoursStable researchgate.net

Applications in Pre-clinical and In Vitro Bioanalysis for Metabolite Quantification

Acetyl Isoniazid-d4 is extensively applied in pre-clinical research and in vitro bioanalysis, particularly for the precise quantification of isoniazid and its various metabolites. These applications are crucial for understanding drug metabolism, developing novel analytical methods, and supporting drug development initiatives.

Quantification of Isoniazid and its Non-deuterated Acetyl Metabolite

The primary application of Acetyl Isoniazid-d4 is as an internal standard for the accurate quantification of isoniazid (INH) and its principal metabolite, N-acetylisoniazid (AcINH). These analyses are predominantly conducted using LC-MS/MS, a highly sensitive and selective analytical technique. By employing deuterated standards, researchers can accurately measure low concentrations of these compounds within complex biological matrices such as plasma, urine, and hair.

Several studies have established validated LC-MS/MS methods for the simultaneous quantification of INH and AcINH, utilizing Acetyl Isoniazid-d4 and its counterpart, Isoniazid-d4, as internal standards researchgate.netnih.govnih.govnih.govresearchgate.netjapsonline.comuct.ac.zaoup.com. These methods typically involve sample preparation via protein precipitation or solid-phase extraction, followed by chromatographic separation and MS/MS detection. The analytical ranges for INH and AcINH often span from low ng/mL or µg/mL levels up to tens of µg/mL, demonstrating the methods' suitability for both therapeutic drug monitoring and pharmacokinetic studies researchgate.netnih.govnih.govnih.govresearchgate.netjapsonline.comuct.ac.za. For example, in urine analysis, the quantification range for both INH and AcINH was reported as 0.234–30.0 µg/mL researchgate.netnih.govnih.gov. In plasma, ranges such as 0.1–10 µg/mL for INH and 0.1–10 µg/mL for AcINH have been documented sphinxsai.comjapsonline.com. These methods are indispensable for assessing patient adherence to treatment and for conducting pharmacokinetic studies in both preclinical and clinical settings.

Table 4: Quantification Ranges for Isoniazid and Acetylisoniazid using Deuterated Standards

AnalyteMatrix TypeQuantification Range (LLOQ - ULOQ)Reference
Isoniazid (INH)Urine0.234–30.0 µg/mL researchgate.netnih.govnih.gov
Acetylisoniazid (AcINH)Urine0.234–30.0 µg/mL researchgate.netnih.govnih.gov
Isoniazid (INH)Plasma0.05–20 µg/mL nih.gov
Acetylisoniazid (AcINH)Plasma0.05–10 µg/mL nih.gov
Isoniazid (INH)Plasma0.1–10 µg/mL sphinxsai.comjapsonline.com
Acetylisoniazid (AcINH)Plasma0.1–10 µg/mL sphinxsai.comjapsonline.com
Isoniazid (INH)Hair0.05–50 ng/mg plos.org

Measurement of Other Related Isoniazid Metabolites (e.g., Isonicotinic Acid, Hydrazine (B178648), Acetylhydrazine)

Beyond the primary metabolite AcINH, isoniazid undergoes further metabolic transformations, yielding compounds such as isonicotinic acid (INA), hydrazine (Hz), and acetylhydrazine (AcHz) researchgate.netmedchemexpress.compharmgkb.orgasm.org. While Acetyl Isoniazid-d4 is specifically labeled for AcINH, related deuterated standards, such as Isonicotinic Acid-d4, are also available and are often used in conjunction with Acetyl Isoniazid-d4 and Isoniazid-d4 for comprehensive metabolic profiling researchgate.netmedchemexpress.com.

One study successfully quantified INH, AcINH, and INA in plasma using INH-d4, AcINH-d4, and INA-d4 as internal standards researchgate.net. This demonstrates the utility of a suite of deuterated standards for mapping the complete metabolic pathway of isoniazid. Although direct quantification of hydrazine and acetylhydrazine using Acetyl Isoniazid-d4 is not explicitly detailed, the development of methods for these compounds often involves specific derivatization steps or the use of different labeled standards mdpi.com. Nevertheless, the availability of stable isotope-labeled standards for key metabolites facilitates detailed investigations into the isoniazid metabolic pathway, which is critical for understanding drug disposition and potential toxicity mdpi.comresearchgate.netmedchemexpress.compharmgkb.orgasm.org.

Application in Animal Model Studies for Pharmacokinetic Profiling Method Development

Acetyl Isoniazid-d4 is instrumental in the development and application of pharmacokinetic (PK) profiling methods in animal models, which are essential for preclinical drug evaluation. These studies are crucial for elucidating the absorption, distribution, metabolism, and excretion (ADME) of a drug within a living organism.

One study employed a Wistar rat model to evaluate the pharmacokinetics of isoniazid and acetylisoniazid in the context of carbon tetrachloride (CCl4)-induced liver injury nih.gov. This research assessed key PK parameters for isoniazid and AcINH, including AUC (Area Under the Curve) and Cmax (maximum concentration). The use of deuterated standards is implicitly assumed in such PK studies for the accurate quantification of the parent drug and its metabolites, enabling the characterization of drug disposition under various physiological or pathological conditions. For instance, the study reported that AUC values for isoniazid and AcINH were significantly higher in certain drug combination groups compared to monotherapy groups, providing critical insights into drug interactions and metabolism nih.gov. Such studies form the foundation for understanding drug behavior prior to human clinical trials.

Mechanistic Investigations of Isoniazid and Acetyl Isoniazid Metabolism in Biological Systems Using Deuterated Analogues

In Vivo Metabolic Fate Investigations in Animal Models (e.g., Rodents)

Studying drug metabolism in vivo is essential for a comprehensive understanding of how a compound behaves within a living organism. Animal models, particularly rodents like rats and mice, are frequently employed due to their physiological similarities to humans and the feasibility of conducting detailed metabolic studies. These models allow for the administration of labeled compounds and the subsequent collection and analysis of biological samples (e.g., plasma, urine, tissues) to track the drug's absorption, distribution, metabolism, and excretion (ADME) profiles. For isoniazid (B1672263) and its derivatives, including acetylated forms, in vivo studies in rodents have been instrumental in identifying key metabolites and understanding the pathways leading to their formation, including those associated with potential toxicity nih.govcapes.gov.brfrontiersin.orgnih.gov.

Deuterium (B1214612) Labeling for Tracing Metabolic Pathways

Deuterium, a stable isotope of hydrogen, serves as an invaluable tool for tracing metabolic pathways when incorporated into drug molecules, such as in Acetyl Isoniazid-d4 (B563161) researchgate.netresearchgate.netsymeres.com. The deuterium atom (²H or D) replaces a hydrogen atom (¹H) at a specific position in the molecule. Due to the kinetic isotope effect (KIE), the carbon-deuterium (C-D) bond is generally stronger and more stable than the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to slower rates of metabolic reactions involving the deuterated site, particularly those mediated by enzymes like cytochrome P450 (CYP450) systems researchgate.netsymeres.com.

When Acetyl Isoniazid-d4 is administered to an animal model, the presence and location of the deuterium atoms in the resulting metabolites can be tracked using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy researchgate.netsymeres.commdpi.com. This allows researchers to:

Distinguish between parent drug and metabolites: The mass difference introduced by deuterium facilitates the clear identification of metabolites derived from the labeled parent compound.

Trace metabolic transformations: By observing where the deuterium label is retained or lost during metabolic processing, scientists can map out the sequential steps of biotransformation. For instance, if Acetyl Isoniazid-d4 undergoes hydrolysis of the acetyl group, the deuterium label would remain on the isoniazid portion, allowing tracking of the isoniazid metabolite nih.govfrontiersin.org. Conversely, if the deuterium is on the acetyl group and it is cleaved, the label would be lost from the remaining isoniazid structure.

Identify metabolic routes: The pattern of deuterium incorporation or loss can help elucidate specific enzymatic pathways involved in the drug's metabolism, such as acetylation, hydrolysis, or conjugation nih.govfrontiersin.orgsymeres.com. For example, studies using deuterated isoniazid ([d4]-isoniazid) have been employed to understand its metabolic fate and the formation of its metabolites like acetylhydrazine nih.gov.

The strategic placement of deuterium atoms in Acetyl Isoniazid-d4 allows for precise tracking of the acetylated isoniazid moiety and its subsequent metabolic products, providing critical insights into its in vivo journey.

Identification of Novel Metabolites through Isotopic Labeling

Isotopic labeling, particularly with deuterium, is a powerful technique for identifying metabolites that might otherwise go undetected or be difficult to characterize researchgate.netmdpi.comacs.org. By using Acetyl Isoniazid-d4, researchers can identify novel metabolites formed through various biotransformation pathways in animal models.

When Acetyl Isoniazid-d4 is metabolized, the resulting metabolites will carry the deuterium label. Mass spectrometry, especially techniques like LC-MS/MS, can detect these labeled metabolites based on their distinct mass-to-charge ratio, differentiating them from endogenous compounds or metabolites of unlabeled drugs. This capability is crucial for:

Detecting low-abundance metabolites: Deuterium labeling can enhance the sensitivity of detection for metabolites present in trace amounts, which might be missed with unlabeled compounds nih.gov.

Confirming metabolic structures: The mass shift caused by deuterium provides strong evidence for the presence and structure of a metabolite. For instance, if a metabolite is identified with a mass 4 units higher than a known unlabeled metabolite, it strongly suggests the retention of the d4 label.

Discovering previously uncharacterized pathways: The identification of unexpected labeled metabolites can point to novel or minor metabolic pathways that were not previously understood. For example, studies on isoniazid metabolism have identified various metabolites like acetylhydrazine and diacetylhydrazine, and deuterium labeling can help to trace the origins of these and potentially other, less characterized, derivatives nih.govfrontiersin.org.

While specific studies detailing the use of "Acetyl Isoniazid-d4" to identify novel metabolites are not explicitly detailed in the provided search results, the general principle of using deuterated analogues for tracing and identifying metabolites of isoniazid and its related compounds is well-established nih.govfrontiersin.orgnih.gov. Research using deuterated isoniazid ([d4]-isoniazid) has been conducted to investigate its metabolic fate in rodents, contributing to the understanding of how such labels aid in metabolite identification nih.gov. The application of stable isotope tracing in general metabolomics highlights its power in identifying metabolic flux and characterizing compounds within biological systems researchgate.netsymeres.commdpi.comacs.orgresearchgate.net.

Role of Acetyl Isoniazid D4 in Investigating Molecular Mechanisms of Drug Inactivation and Resistance

Enzymatic Acetylation as a Mechanism of Isoniazid (B1672263) Inactivation in Pathogens

Enzymatic acetylation represents a significant pathway through which Mycobacterium tuberculosis can inactivate isoniazid, rendering it ineffective against the pathogen. This process bypasses the normal activation cascade involving KatG and the subsequent inhibition of InhA, thereby conferring resistance chembk.com.

Research has identified specific bacterial enzymes capable of acetylating isoniazid. Among these, the acetyltransferase Rv2170 from Mycobacterium tuberculosis has been extensively characterized for its role in INH inactivation chembk.comnih.govfrontiersin.orgbiorxiv.orgbiorxiv.orgresearchgate.net. Rv2170 catalyzes the transfer of an acetyl group from acetyl-CoA to isoniazid, forming acetylisoniazid (B140540). This acetylated form of the drug is subsequently broken down into isonicotinic acid and acetylhydrazine, which are non-toxic to the bacteria nih.govfrontiersin.orgbiorxiv.org. Overexpression of Rv2170 in M. smegmatis and M. tuberculosis strains has been shown to confer resistance to INH, demonstrating its direct role in drug inactivation and resistance nih.govbiorxiv.org.

The characterization of enzymes like Rv2170 often involves detailed kinetic studies to understand their catalytic efficiency and substrate binding. Deuterated compounds, such as Acetyl Isoniazid-d4 (B563161), are indispensable in these studies. They are primarily used as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of isoniazid and its acetylated metabolite, acetylisoniazid, in various biological matrices nih.govresearchgate.netasm.org. By adding a known amount of Acetyl Isoniazid-d4 to a sample, researchers can precisely measure the concentration of endogenous acetylisoniazid formed during enzymatic reactions. This allows for the determination of enzyme kinetics parameters like Michaelis constant (Km) and maximum velocity (Vmax), providing insights into the enzyme's affinity for isoniazid and its catalytic rate.

For instance, studies have determined the kinetic parameters for Rv2170's acetylation of isoniazid. The enzyme exhibits a Km value of 1.28 ± 0.14 mM for isoniazid, indicating its substrate affinity nih.gov. These kinetic data are crucial for understanding how efficiently Rv2170 can inactivate INH under different cellular conditions.

Table 1: Kinetic Parameters of Rv2170 for Isoniazid Acetylation

EnzymeSubstrateKm (mM)
Rv2170Isoniazid1.28 ± 0.14
MSMEG_4238Isoniazid3.02 ± 0.56

Note: MSMEG_4238 is another putative acetyltransferase from M. smegmatis used for comparative analysis.

Impact of Acetylation on Downstream Metabolic Products

The acetylation of isoniazid by bacterial acetyltransferases like Rv2170 leads to the formation of acetylisoniazid. This product is then further hydrolyzed into isonicotinic acid (INA) and acetylhydrazine (AH) nih.govbiorxiv.org. Importantly, these downstream metabolic products have been found to be non-toxic to the bacteria themselves frontiersin.org. The primary impact of this acetylation pathway is the direct inactivation of the parent drug, isoniazid, thereby preventing its activation by KatG and subsequent inhibition of mycolic acid synthesis. This metabolic diversion effectively renders isoniazid inactive, contributing to the survival of the bacterial strain in the presence of the drug.

Strategies for Investigating Enzymatic Activity in Bacterial Models

Investigating the enzymatic activity of bacterial drug-inactivating enzymes like Rv2170 employs a multi-faceted approach:

Gene Cloning and Recombinant Protein Expression: The gene encoding the putative acetyltransferase (e.g., Rv2170) is cloned into expression vectors, and the protein is produced recombinantly in host systems like E. coli. This allows for purification and biochemical characterization nih.govbiorxiv.org.

In Vitro Enzyme Assays: Purified recombinant enzymes are incubated with isoniazid and acetyl-CoA to directly observe and quantify the acetylation reaction. Techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to identify and quantify the substrate (isoniazid), the product (acetylisoniazid), and the breakdown products (isonicotinic acid, acetylhydrazine) nih.govbiorxiv.org.

Use of Isotopically Labeled Compounds: Deuterated analogs like Acetyl Isoniazid-d4 are critical for quantitative analysis in these assays. They serve as internal standards in LC-MS/MS methods, enabling accurate measurement of acetylation extent and metabolite formation, even in complex biological samples or crude reaction mixtures nih.govresearchgate.netasm.org.

Bacterial Strains and Drug Susceptibility Testing: The gene encoding the acetyltransferase can be overexpressed in susceptible bacterial strains (e.g., M. smegmatis or M. tuberculosis H37Ra) or deleted/mutated to assess the impact on drug resistance. Minimum Inhibitory Concentration (MIC) assays are then performed to compare the susceptibility of wild-type strains versus genetically modified strains to isoniazid. Strains overexpressing the inactivating enzyme typically exhibit higher MICs, indicating resistance nih.govbiorxiv.org.

Cell-Based Assays: Assays like the Resazurin Microplate Assay (REMA) or LIVE/DEAD assays can be used to assess bacterial viability and drug efficacy in the presence of the enzyme and isoniazid, providing functional confirmation of drug inactivation nih.govfrontiersin.org.

Table 2: Minimum Inhibitory Concentrations (MICs) of Isoniazid (INH) in M. tuberculosis Strains

Bacterial StrainMIC of INH (μg/mL)Reference
M. tuberculosis H37Ra (Wild-type)0.5 nih.govbiorxiv.org
M. tuberculosis H37Ra overexpressing Rv2170≥ 0.5 nih.govbiorxiv.org
M. smegmatis (Wild-type)8 nih.govbiorxiv.org
M. smegmatis overexpressing Rv2170≥ 8 nih.govbiorxiv.org

Note: The MIC values for strains overexpressing Rv2170 were reported as being resistant at concentrations that inhibited wild-type strains, implying an increase or maintenance of resistance.

Future Research Directions and Advanced Methodological Horizons for Acetyl Isoniazid D4

Integration with Multi-Omics Approaches in Metabolic Research

The future of metabolic research lies in the integration of multiple "omics" disciplines—genomics, proteomics, and metabolomics—to create a holistic picture of a drug's effect on a biological system. creative-proteomics.com Acetyl Isoniazid-d4 (B563161) is poised to play a crucial role as a stable isotope-labeled internal standard, ensuring the quantitative accuracy required to correlate changes across these different molecular strata.

Future research will leverage Acetyl Isoniazid-d4 to:

Enhance Quantitative Metabolomics: In studies investigating the metabolic perturbations caused by isoniazid (B1672263), Acetyl Isoniazid-d4 provides a reliable internal standard for the precise quantification of its unlabeled counterpart, acetylisoniazid (B140540). clearsynth.com This accuracy is critical for building robust metabolic models. Stable isotope labeling in metabolomics is essential for moving beyond observational studies to mechanistic investigations of cellular metabolism. nih.gov

Bridge Metabolomics and Proteomics: By providing accurate quantification of a key metabolite, researchers can more reliably correlate changes in the metabolome with alterations in protein expression. For instance, an integrated proteomics and metabolomics approach has been used to explore the mechanisms of liver injury induced by isoniazid and rifampicin, identifying dysregulation in glucose, lipid, and amino acid metabolism. nih.gov The use of deuterated standards strengthens the quantitative data underlying such multi-omics integrations. creative-proteomics.comnih.gov

Facilitate Flux Analysis: Stable isotope labeling is a cornerstone of metabolic flux analysis, which measures the rates of metabolic reactions. creative-proteomics.comresearchgate.net While Acetyl Isoniazid-d4 is primarily an internal standard, its application in studies using other tracers (e.g., ¹³C-glucose) ensures that the concentrations of key downstream metabolites are measured accurately, leading to more reliable flux calculations. creative-proteomics.compharmiweb.com This allows for a dynamic view of how isoniazid treatment reroutes metabolic networks within the host or pathogen. nih.gov

The integration of these approaches, underpinned by the quantitative rigor provided by standards like Acetyl Isoniazid-d4, will enable researchers to build comprehensive models of isoniazid action and toxicity.

Development of Advanced Analytical Platforms with Deuterated Standards

The precision of pharmacokinetic and metabolic studies is fundamentally dependent on the quality of the analytical methods used. Deuterated standards are indispensable for developing robust and highly sensitive analytical platforms, particularly in the field of mass spectrometry. pharmaffiliates.com Acetyl Isoniazid-d4 serves as an ideal internal standard for the quantification of acetylisoniazid, compensating for variations in sample preparation and matrix effects. clearsynth.com

Future methodological developments involving deuterated standards like Acetyl Isoniazid-d4 will focus on:

High-Throughput Bioanalysis: The demand for faster and more efficient analysis in clinical and research settings necessitates the development of rapid analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for the simultaneous quantification of isoniazid and its metabolites, including acetylisoniazid, in various biological matrices like plasma and urine. nih.govtandfonline.comnih.gov The use of Acetyl Isoniazid-d4 and Isoniazid-d4 as internal standards is central to the validation and reliability of these high-throughput assays. nih.govasm.org

Enhanced Sensitivity for Low-Concentration Samples: Detecting metabolites in samples with low abundance, such as in finger sweat or micro-samples, requires methods with extremely low limits of quantification (LOQ). chromatographyonline.com Deuterated standards are critical for achieving the accuracy and precision needed at these low concentrations. thermofisher.com Advanced triple quadrupole mass spectrometers, used in conjunction with stable isotope-labeled standards, offer unparalleled sensitivity and a wide linear dynamic range for this purpose. thermofisher.com

Minimizing Isotopic Effects: While deuterium (B1214612) is a cost-effective isotope for labeling, it can sometimes introduce analytical challenges, such as chromatographic shifts relative to the unlabeled analyte (isotope effects). hilarispublisher.comnih.gov Future research in analytical chemistry will focus on optimizing chromatographic conditions to ensure co-elution and refining mass spectrometry techniques to account for any potential changes in fragmentation patterns, thereby maximizing the accuracy of quantification. hilarispublisher.comnih.gov

Table 1: Mass Spectrometry Parameters for Isoniazid Metabolite Analysis
CompoundInternal StandardMass Transition (m/z)PlatformReference
IsoniazidIsoniazid-d4138.1 → 121.1LC-MS/MS tandfonline.comasm.org
Acetyl IsoniazidAcetyl Isoniazid-d4180.1 → 138.1LC-MS/MS tandfonline.com
Acetyl IsoniazidAcetyl Isoniazid-d4180 → 121LC-MS/MS asm.org
Isonicotinic AcidIsonicotinic Acid-d4124.1 → 79.9LC-MS/MS asm.org

Application in Systems Biology and Pharmacometabolomics Studies (Methodological Focus)

Systems biology aims to understand the complex interactions within a biological system as a whole. Pharmacometabolomics, a sub-discipline, studies how an individual's metabolic profile influences their response to a drug. In both fields, the ability to accurately quantify drug metabolites is a methodological prerequisite for building predictive models.

The methodological application of Acetyl Isoniazid-d4 in these advanced fields includes:

Building Predictive Pharmacokinetic/Pharmacodynamic (PK/PD) Models: By enabling precise time-course measurements of acetylisoniazid concentrations, Acetyl Isoniazid-d4 helps generate high-quality data for population pharmacokinetic modeling. asm.org This data is essential for understanding inter-individual variability in drug metabolism, often linked to genetic polymorphisms like those in the N-acetyltransferase 2 (NAT2) enzyme. tandfonline.comnih.gov

Identifying Biomarkers of Drug Response and Toxicity: Pharmacometabolomic studies use metabolic profiling to discover biomarkers that predict treatment outcomes or adverse effects. The accurate measurement of the isoniazid-to-acetylisoniazid ratio, facilitated by deuterated standards, is a key parameter in phenotyping patients as slow or fast acetylators, a factor known to influence both efficacy and toxicity. frontiersin.orgdrugbank.com

Validating Systems-Level Network Models: As computational models of metabolic networks become more sophisticated, they require high-quality experimental data for validation. nih.gov The precise quantification of key nodes in a network—such as a major drug metabolite—is crucial. By ensuring the accuracy of acetylisoniazid measurements, Acetyl Isoniazid-d4 provides a reliable data point for refining and validating models of how isoniazid perturbs host or pathogen metabolism.

Methodologically, the use of stable isotope-labeled standards is what makes the transition from qualitative observation to quantitative, model-driven science possible in pharmacometabolomics. nih.govthermofisher.com

Exploration of Novel Enzymatic and Non-Enzymatic Transformation Pathways

While the primary metabolic pathway for isoniazid is well-established, involving acetylation to acetylisoniazid followed by hydrolysis, the full spectrum of its biotransformation is still being explored. nih.govfrontiersin.org The use of precise analytical tools, anchored by standards like Acetyl Isoniazid-d4, is essential for discovering and quantifying novel or minor metabolic pathways that could be significant for understanding drug toxicity.

Future research directions include:

Discovery of Novel Metabolites: Metabolomic analyses of urine from patients treated with isoniazid have successfully identified previously unknown metabolites. nih.gov These include hydroxylated forms of isoniazid and novel hydrazones formed by the condensation of isoniazid with keto acids from amino acid metabolism. nih.gov Accurate quantification of the main metabolite, acetylisoniazid, provides a crucial baseline against which the significance of these novel pathways can be assessed.

Investigating Further Oxidation: The metabolites acetylisoniazid and its hydrolysis product, acetylhydrazine, can be further oxidized by cytochrome P450 enzymes to form reactive intermediates implicated in hepatotoxicity. nih.govfrontiersin.orgresearchgate.net Future studies will use advanced analytical platforms to identify and quantify these transient, reactive species. The stability and precision offered by deuterated standards are paramount in such challenging analyses.

Characterizing Non-Enzymatic Transformations: Isoniazid and its hydrazine (B178648) metabolites can react non-enzymatically with endogenous molecules like pyridoxine (B80251) (vitamin B6) and keto acids to form hydrazones. frontiersin.org These reactions can lead to nutrient depletion and contribute to toxicity. frontiersin.org By accurately tracking the primary metabolic route via acetylisoniazid, researchers can better estimate the flux through these alternative non-enzymatic pathways. Recent studies have also investigated the non-enzymatic degradation of isoniazid itself through processes like hydrolysis and tautomerization. researchgate.net

Table 2: Key Metabolic and Transformation Products of Isoniazid
CompoundFormation PathwayEnzymes/ProcessSignificanceReference
Acetyl Isoniazid (AcINH)Enzymatic AcetylationN-acetyltransferase 2 (NAT2)Major inactivation pathway nih.govfrontiersin.org
Isonicotinic Acid (INA)Enzymatic HydrolysisAmidaseMetabolite of INH and AcINH nih.govfrontiersin.org
Hydrazine (Hz)Enzymatic HydrolysisAmidasePrecursor to reactive metabolites nih.govresearchgate.net
Acetylhydrazine (AcHz)Enzymatic Hydrolysis of AcINHAmidaseOxidized to hepatotoxic intermediates frontiersin.orgresearchgate.net
Diacetylhydrazine (DiAcHz)Enzymatic Acetylation of AcHzNAT2Detoxification product nih.gov
INH-Pyridoxine HydrazoneNon-Enzymatic CondensationChemical reactionContributes to Vitamin B6 deficiency frontiersin.org
Hydroxylated INH MetabolitesEnzymatic OxidationCytochrome P450 (speculated)Novel metabolites nih.gov
4-IsonicotinoylnicotinamideDegradation of INH-NAD⁺ AdductHost/Bacterial EnzymesEvidence of host activation of INH frontiersin.orgresearchgate.net

Q & A

Q. What is the role of Acetyl Isoniazid-d4 in pharmacokinetic studies, and how should it be integrated into experimental design?

Acetyl Isoniazid-d4, a deuterium-labeled analog of Acetyl Isoniazid, is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) to improve quantification accuracy. Its isotopic labeling minimizes interference with the analyte signal, enabling precise correction for matrix effects or ionization efficiency variations. When designing experiments, researchers should:

  • Use matched calibration curves with deuterated and non-deuterated standards.
  • Validate extraction recovery rates in biological matrices (e.g., plasma, hair) to ensure consistency .
    Example Workflow:

Spike samples with Acetyl Isoniazid-d4 during preparation.

Perform LC-MS/MS with selective reaction monitoring (SRM) for m/z transitions specific to deuterated/non-deuterated forms.

Normalize analyte peak areas using the internal standard’s signal .

Q. What analytical techniques are most effective for quantifying Acetyl Isoniazid-d4 in complex biological matrices?

LC-MS/MS is the gold standard due to its high sensitivity and specificity. Key considerations include:

  • Column selection : Use C18 reverse-phase columns for optimal separation.
  • Ionization mode : Electrospray ionization (ESI) in positive mode enhances detection of protonated molecules.
  • Method validation : Assess linearity (R² > 0.99), limit of detection (LOD < 0.05 ng/mg), and intra-day/inter-day precision (CV < 15%) .
    Data Table:
ParameterValueReference
LOD (hair samples)0.05 ng/mg
Retention time4.2 ± 0.3 min
Ionization efficiency92% (vs. 85% for non-deuterated)

Advanced Research Questions

Q. How can researchers resolve discrepancies in deuterium content during stability studies of Acetyl Isoniazid-d4?

Deuterium exchange or isotopic dilution may occur under suboptimal storage conditions. To mitigate this:

  • Storage : Maintain at -20°C in amber vials to prevent photodegradation and thermal instability .
  • Validation : Periodically assess isotopic purity via high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR).
  • Statistical analysis : Apply Grubbs’ test to identify outliers in batch-specific purity data (>95% HPLC threshold) .

Q. What statistical methods are recommended for validating Acetyl Isoniazid-d4 as an internal standard in multi-site studies?

To ensure reproducibility across laboratories:

  • Bland-Altman analysis : Compare inter-lab variability in recovery rates.
  • ANOVA : Test batch-to-batch consistency in deuterium labeling efficiency.
  • Power analysis : Determine sample sizes required to detect ≥10% signal variation with 80% confidence .

Q. How should researchers address spectral interference when using Acetyl Isoniazid-d4 in metabolomics workflows?

Co-eluting metabolites or isotopic clusters (e.g., ¹³C) may overlap with deuterated signals. Solutions include:

  • Chromatographic optimization : Adjust gradient elution to separate analytes.
  • High-resolution MS : Use Orbitrap or Q-TOF systems to resolve m/z differences (Δ = 4.025 Da for D4 labeling).
  • Data processing : Apply spectral deconvolution algorithms (e.g., XCMS) to isolate target ions .

Q. What strategies exist for reconciling contradictory data on CYP450 inhibition by Acetyl Isoniazid-d4?

Evidence suggests Acetyl Isoniazid-d4 may act as a CYP3A4 inhibitor/inducer, complicating drug interaction studies. To resolve contradictions:

  • In vitro assays : Use human liver microsomes (HLMs) with probe substrates (e.g., midazolam for CYP3A4 activity).
  • Dose-response modeling : Calculate IC₅₀ values under varying deuterium concentrations.
  • Meta-analysis : Compare findings with literature on non-deuterated Isoniazid to isolate isotope-specific effects .

Q. How can Acetyl Isoniazid-d4 be integrated into longitudinal studies assessing tuberculosis treatment adherence?

Recent methods quantify Isoniazid in hair segments as a adherence biomarker. Using Acetyl Isoniazid-d4:

  • Segmental analysis : Cut hair into 1-cm segments (≈1 month growth).
  • Normalization : Correct for extraction efficiency using deuterated standard recovery rates.
  • Correlation with clinical outcomes : Apply mixed-effects models to link drug concentration to treatment success .

Q. What are the ethical and methodological considerations for using deuterated standards in human trials?

  • Informed consent : Disclose the use of stable isotopes, even if exempt from regulatory oversight.
  • Data transparency : Publish raw LC-MS/MS data and purity certificates for reproducibility.
  • Bias mitigation : Blind analysts to sample groups during quantification to prevent observer bias .

Methodological Guidelines

  • Literature review : Use PRISMA frameworks to synthesize studies on isotopic labeling efficacy .
  • Data presentation : Follow ISO-80000-2 standards for units and symbols in tables/figures .
  • Error reporting : Include confidence intervals and p-values for all comparative analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.